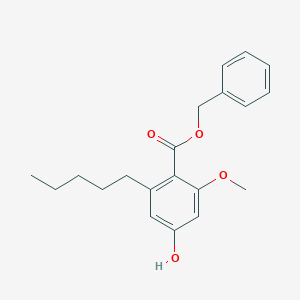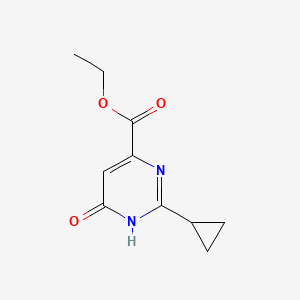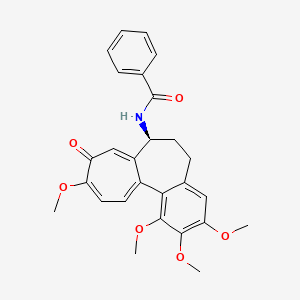
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline typically involves the reaction of 4-piperidone with trifluoroacetic anhydride to form the trifluoroacetylated piperidine intermediate. This intermediate is then reacted with aniline under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
4-(1-Trifluoroacetyl-4-piperidinyl)-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring provides structural stability, while the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- 1-[1-(Trifluoroacetyl)-4-piperidinyl]-L-proline
- 1-[1-(Trifluoroacetyl)-4-piperidinyl]-3-[4-(trifluoromethoxy)phenyl]urea
Comparison: Compared to similar compounds, 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetyl group enhances its stability and potential for interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H15F3N2O |
|---|---|
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
1-[4-(4-aminophenyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)18-7-5-10(6-8-18)9-1-3-11(17)4-2-9/h1-4,10H,5-8,17H2 |
Clé InChI |
RFKHUDUJNXXIFT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=C(C=C2)N)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)







![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)

